5-(4-fluorophenyl)-6-methyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Structurally, it features:
- A thieno[2,3-d]pyrimidin-4-one core with a sulfur atom in the thiophene ring.
- 4-Fluorophenyl and phenyl substituents at positions 5 and 3, respectively, contributing to steric and electronic modulation.
- A methyl group at position 6 and a sulfanyl (-SH) group at position 2, enhancing reactivity and intermolecular interactions.
The compound is synthesized via multi-step reactions involving Gewald thiophene formation followed by functionalization with fluorophenyl and phenyl groups (). Its antimicrobial and antiparasitic activities have been explored, with fluorine substitution playing a critical role in bioactivity enhancement .
Properties
IUPAC Name |
5-(4-fluorophenyl)-6-methyl-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS2/c1-11-15(12-7-9-13(20)10-8-12)16-17(25-11)21-19(24)22(18(16)23)14-5-3-2-4-6-14/h2-10H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMBDMKNIKNULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)NC(=S)N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501123169 | |
| Record name | 5-(4-Fluorophenyl)-2,3-dihydro-6-methyl-3-phenyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501123169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379239-36-8 | |
| Record name | 5-(4-Fluorophenyl)-2,3-dihydro-6-methyl-3-phenyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379239-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)-2,3-dihydro-6-methyl-3-phenyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501123169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tyrosine-protein kinase receptors. These receptors play a crucial role in many cellular processes including growth, differentiation, metabolism, and synaptic plasticity.
Mode of Action
Based on its structural similarity to other thieno[2,3-d]pyrimidin-4-one derivatives, it can be hypothesized that it might interact with its target protein and modulate its activity. Further experimental studies are needed to confirm this hypothesis and elucidate the precise molecular interactions.
Biochemical Pathways
Given its potential interaction with tyrosine-protein kinase receptors, it could influence various signaling pathways regulated by these receptors, such as the mapk/erk pathway, pi3k/akt pathway, and jak/stat pathway. These pathways are involved in cell proliferation, survival, and differentiation.
Result of Action
Similar compounds have shown inhibitory activity against certain types of cells. The compound’s interaction with its target could lead to changes in cellular signaling, potentially affecting cell proliferation, survival, and differentiation.
Biological Activity
5-(4-Fluorophenyl)-6-methyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the mechanisms through which it operates, drawing from various studies and research findings.
The molecular formula for this compound is with a molecular weight of 415.5 g/mol. It features a thieno[2,3-d]pyrimidine core structure, which is significant for its biological activity.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives has been explored extensively. In one study, derivatives were synthesized through multi-step reactions involving various reagents and conditions to yield compounds with improved biological activities, including enzyme inhibition and cytotoxicity against cancer cell lines .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown potent inhibitory effects on cancer cell proliferation in various cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The IC50 values of some derivatives ranged from 1.18 µM to 8.83 µM, indicating strong activity against these cell lines .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of the Pim-1 kinase, an important target in cancer therapy due to its role in cell survival and proliferation. The most active derivatives demonstrated IC50 values as low as 1.18 µM against Pim-1 kinase .
Antimicrobial Activity
In addition to anticancer properties, thieno[2,3-d]pyrimidine derivatives have shown antimicrobial activity against various pathogens. Studies have reported moderate to high activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of the fluorophenyl group enhances the antimicrobial efficacy of these compounds .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within cells. Its structural features allow it to bind effectively to the active sites of kinases and other targets involved in cancer progression and microbial resistance.
Case Studies
- Pim-1 Inhibition : A study demonstrated that a series of thieno[2,3-d]pyrimidine derivatives exhibited varying degrees of Pim-1 inhibition. The most potent compound showed an IC50 value of 1.18 µM against this kinase, correlating with significant cytotoxic effects on cancer cell lines tested .
- Antimicrobial Efficacy : Another research effort highlighted the antimicrobial properties of related compounds against S. aureus and E. coli with MIC values ranging from 0.8 to 6.25 µg/mL, indicating potential therapeutic applications in treating bacterial infections .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as an antitumor agent and has been studied for its ability to inhibit specific cancer cell lines. Research indicates that derivatives of thieno[2,3-d]pyrimidines possess cytotoxic properties against various cancer types due to their ability to interfere with DNA synthesis and repair mechanisms.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance its selectivity and potency against breast cancer cells (MDA-MB-231). The compound was shown to induce apoptosis through the activation of caspase pathways.
Agricultural Chemistry
Research has also explored the use of this compound as a fungicide and herbicide . Its structural characteristics allow it to interact with microbial enzymes, making it effective against certain plant pathogens.
Case Study: Fungicidal Activity
In a study conducted by the International Journal of Pest Management, the compound was tested against Fusarium oxysporum, a common plant pathogen. Results indicated a significant reduction in fungal growth at varying concentrations, suggesting its potential use in agricultural formulations.
Material Science
The unique electronic properties of thieno[2,3-d]pyrimidines make them suitable for applications in organic electronics . Research has shown that these compounds can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport properties.
Case Study: OLED Performance
A study featured in Advanced Functional Materials highlighted the use of thieno[2,3-d]pyrimidine derivatives in OLEDs, where they exhibited enhanced luminescent efficiency compared to traditional materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Findings from Comparative Studies
Role of Halogen Substituents :
- Fluorine at the 4-position (target compound) improves bioavailability and target binding compared to chlorine analogues (e.g., 4-chlorophenyl derivatives in ). This is attributed to fluorine’s electronegativity and small atomic radius, which optimize van der Waals interactions .
- In contrast, bromine or chlorine substitutions (e.g., : 6-bromo-2-methyl derivative) reduce solubility and metabolic stability .
Impact of Sulfanyl (-SH) vs. Amino (-NH2) Groups: The sulfanyl group in the target compound enhances hydrogen bonding with enzyme active sites (e.g., TRPA1 inhibitors in ). Amino-substituted analogues (e.g., 2-amino-pyrrolo[2,3-d]pyrimidin-4-one in ) exhibit stronger antiparasitic activity but lower thermal stability .
Steric Effects of Alkyl/Aryl Groups :
- Methyl groups (e.g., at position 6 in the target compound) improve crystallinity and reduce conformational flexibility, as observed in single-crystal studies ().
- Ethyl or methoxyethyl substituents () increase hydrophobicity but may hinder target binding due to steric clashes .
Biological Activity Trends: Fluorinated thieno[2,3-d]pyrimidinones (e.g., target compound) show 90% inhibition against fungal pathogens like Fusarium wilt, outperforming non-fluorinated derivatives by ~30% (). Compounds with triazole or pyrazole moieties () exhibit broader-spectrum antimicrobial activity but lower selectivity .
Data Table: Crystallographic Comparison
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(4-fluorophenyl)-6-methyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves cyclocondensation of thiourea derivatives with α,β-unsaturated ketones, followed by functionalization of the thienopyrimidine core. Key steps include:
- Temperature control : Reactions often require reflux in anhydrous solvents (e.g., 1,4-dioxane at 100°C) .
- Catalysts : Palladium-based catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) for cross-coupling reactions to introduce aryl groups .
- pH adjustments : Alkaline conditions (pH 10) using sodium carbonate or ammonium hydroxide to stabilize intermediates .
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR to confirm proton environments (e.g., fluorophenyl protons at δ 7.2–7.5 ppm; thiol proton at δ 3.8–4.2 ppm) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 409.1) .
- X-ray crystallography : For unambiguous confirmation of crystal packing and stereochemistry (if single crystals are obtainable) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodology :
- In vitro screening : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility studies : Use HPLC to determine logP values and aqueous solubility in buffer systems (pH 1.2–7.4) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?
- Methodology :
- Core modifications : Synthesize analogs with substituted phenyl groups (e.g., 3-chloro or 4-methoxy) to evaluate electronic effects on binding .
- Side-chain variations : Replace the sulfanyl group with morpholino or piperazinyl moieties to enhance solubility and target affinity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., ATP-binding pockets) .
Q. What strategies mitigate side reactions during functionalization of the thienopyrimidine core?
- Methodology :
- Protecting groups : Temporarily block reactive sites (e.g., thiol groups with trityl chloride) during halogenation or alkylation steps .
- Inert atmospheres : Conduct reactions under nitrogen/argon to prevent oxidation of sulfanyl groups .
- By-product analysis : Use TLC or LC-MS to monitor intermediates and adjust stoichiometry of reagents .
Q. How can purification challenges be addressed for this hydrophobic compound?
- Methodology :
- Column chromatography : Use gradient elution (hexane/ethyl acetate to dichloromethane/methanol) on silica gel .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/dioxane) to improve crystal yield and purity .
- Prep-HPLC : Employ reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) for final polishing .
Q. What experimental approaches elucidate its mechanism of action in biological systems?
- Methodology :
- Target identification : Use affinity chromatography or click chemistry with biotinylated probes to isolate binding proteins .
- Gene expression profiling : RNA-seq or qPCR to assess downstream effects on apoptosis or proliferation pathways .
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Methodology :
- Forced degradation studies : Expose to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 4–8 weeks .
- Analytical monitoring : Track decomposition via HPLC-MS and quantify degradation products (e.g., sulfoxide formation) .
- Storage recommendations : Store in amber vials at –20°C under inert gas (argon) to prevent thiol oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
